3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Overview
Description
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethyl-substituted amine with a methyl-substituted ketone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an organic solvent such as methanol or ethanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the nitrogen or carbon atoms, can lead to the formation of various derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a wide range of functionalized benzodiazepine derivatives .
Scientific Research Applications
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s interactions with biological systems can be explored to understand its potential as a therapeutic agent.
Medicine: Research into its pharmacological properties may reveal new uses for treating neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors. By enhancing the inhibitory effects of GABA, the compound can produce sedative, anxiolytic, and muscle relaxant effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests a high affinity for GABA receptor binding sites .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine with similar uses but different pharmacokinetic properties.
Clonazepam: Known for its anticonvulsant effects and used in the treatment of epilepsy.
Uniqueness
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is unique due to its specific ethyl and methyl substitutions, which may confer distinct pharmacological properties compared to other benzodiazepines. These structural differences can affect its binding affinity, metabolism, and overall efficacy in various therapeutic applications .
Properties
IUPAC Name |
3-ethyl-3-methyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-12(2)8-13-10-7-5-4-6-9(10)11(15)14-12/h4-7,13H,3,8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIWZNSNGTYLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC2=CC=CC=C2C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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